molecular formula C15H20N2O2 B7931625 Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7931625
M. Wt: 260.33 g/mol
InChI Key: ZOGPRVKWMUKHFA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound that features a cyclopropyl group, a pyrrolidine ring, and a carbamic acid ester linked to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the esterification of the corresponding carbamic acid with benzyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) as solvents .

Industrial Production Methods: Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and recycling, as well as catalyst recovery, are crucial for sustainable industrial processes .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidine moieties can influence the compound’s binding affinity and specificity, potentially modulating biological pathways .

Comparison with Similar Compounds

  • Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid methyl ester
  • Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid ethyl ester
  • Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid propyl ester

Comparison: Cyclopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group may also influence the compound’s reactivity and stability in chemical reactions .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPRVKWMUKHFA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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